Ethyl palmitoleate

Overview

Description

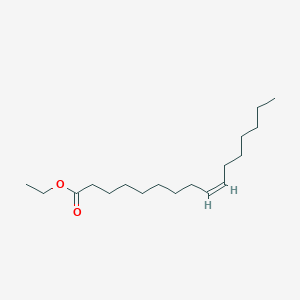

Ethyl palmitoleate is a long-chain fatty acid ethyl ester . It results from the formal condensation of the carboxy group of palmitoleic acid with the hydroxy group of ethanol . It is functionally related to palmitoleic acid . Ethyl palmitoleate is a natural product found in Mitracarpus hirtus .

Synthesis Analysis

The engineered targets for enhancing palmitoleate synthesis include overexpression of Δ9 desaturase from mammals, yeast, fungi, and plants, down-regulating KASII, coexpression of an ACP-Δ9 desaturase in plastids and CoA-Δ9 desaturase in endoplasmic reticulum (ER), and optimizing the metabolic flux into triacylglycerols (TAGs) .

Molecular Structure Analysis

The molecular formula of Ethyl palmitoleate is C18H34O2 . The IUPAC name is ethyl (Z)-hexadec-9-enoate . The molecular weight is 282.5 g/mol .

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Ethyl palmitoleate .

Physical And Chemical Properties Analysis

Ethyl palmitoleate has a molecular weight of 282.4614 . The IUPAC Standard InChI is InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h9-10H,3-8,11-17H2,1-2H3/b10-9- .

Scientific Research Applications

Ethyl Palmitoleate: A Comprehensive Analysis of Scientific Research Applications

Medical Research Insulin Sensitivity and Diabetes Management: Ethyl palmitoleate may play a role in enhancing insulin sensitivity, which is crucial for diabetes management. Studies suggest that it could help in β cell proliferation and prevention of endoplasmic reticulum stress .

Antimicrobial Resistance Studies: Research indicates that Ethyl palmitoleate could influence gentamicin resistance in E. coli, potentially affecting antibiotic efficacy and resistance mechanisms .

Metabolic Regulation Lipokine Activity: As a lipokine, Ethyl palmitoleate might coordinate metabolic responses between tissues, impacting metabolic diseases and conditions .

Nutritional Science Dietary Supplementation: Due to its potential metabolic benefits, Ethyl palmitoleate could be explored as a dietary supplement for nutritional interventions.

Cosmetic Industry Skincare Formulations: Its properties might be beneficial in skincare products, contributing to moisturizing effects or improving skin barrier function.

Chemical Research Structural Analysis: The molecular structure of Ethyl palmitoleate can be studied for its unique chemical properties and interactions .

Mechanism of Action

Target of Action

Ethyl palmitoleate is a long-chain fatty acid ethyl ester . Its primary targets are the metabolic processes in the body. It is synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 .

Mode of Action

Ethyl palmitoleate interacts with its targets by regulating different metabolic processes. It has been described as a lipokine, a lipid hormone that can regulate systemic metabolism . It is known to increase insulin sensitivity in muscle, stimulate β cell proliferation, prevent endoplasmic reticulum stress, and regulate lipogenic activity in white adipocytes .

Biochemical Pathways

The synthesis of ethyl palmitoleate involves the conversion of palmitic acid into palmitoleic acid via the action of stearoyl-CoA desaturase-1 . This process affects various metabolic pathways, including those involved in diabetes, cardiovascular disease, and nonalcoholic fatty liver disease .

Pharmacokinetics

It is known that circulating levels of palmitoleate are proportional to fat mass and total nefa levels .

Result of Action

The action of ethyl palmitoleate results in various molecular and cellular effects. It has been shown to have beneficial effects on metabolic diseases such as diabetes, cardiovascular disease, and nonalcoholic fatty liver disease . It is also known to prevent the decrease in insulin sensitivity associated with excess palmitate .

Safety and Hazards

Ethyl palmitoleate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

ethyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h9-10H,3-8,11-17H2,1-2H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELGPLUONQGOHF-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316159 | |

| Record name | Ethyl palmitoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56219-10-4 | |

| Record name | Ethyl palmitoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56219-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl palmitoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056219104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl palmitoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (Z)-hexadec-9-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PALMITOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE2016H5BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Ethyl palmitoleate in insect communication?

A1: Research suggests that Ethyl palmitoleate might play a role in the sexual communication of certain insect species. For instance, in the fruit fly Bactrocera frauenfeldi, Ethyl palmitoleate was identified as a moderate component of volatile compounds found in female rectal glands, which are known to release pheromones. [] While Ethyl palmitoleate itself did not elicit a strong electrophysiological response in the flies, its presence in the complex mixture of rectal gland volatiles could contribute to species recognition and mate attraction.

Q2: Can Ethyl palmitoleate be considered a biomarker for prenatal alcohol exposure?

A2: Yes, Ethyl palmitoleate, along with other fatty acid ethyl esters (FAEEs), is being investigated as a potential biomarker for fetal alcohol exposure. Studies have detected elevated levels of Ethyl palmitoleate in meconium samples from alcohol-exposed newborns. [, ] The presence and concentration of Ethyl palmitoleate in meconium could provide valuable information about prenatal alcohol exposure and potentially aid in the early identification of infants at risk for fetal alcohol spectrum disorders.

Q3: Is Ethyl palmitoleate found naturally in any food sources?

A3: Yes, Ethyl palmitoleate is found naturally in various food sources. It has been identified as a volatile compound in Chinese dates, contributing to their distinct aroma profile. [] Additionally, it's been detected in American persimmons (Diospyros virginiana L.) fruits, where it likely contributes to the fruit's overall aroma profile and potentially plays a role in reducing astringency. []

Q4: Can bacteria be engineered to produce Ethyl palmitoleate for biodiesel production?

A4: Yes, researchers have successfully engineered Escherichia coli bacteria to produce Ethyl palmitoleate as part of a mixture referred to as "Microdiesel." [] By introducing genes from other organisms, the engineered E. coli can produce ethanol and then esterify it with fatty acids, leading to the formation of Ethyl palmitoleate and other fatty acid ethyl esters (FAEEs). This approach holds promise for the sustainable production of biodiesel-like fuels from renewable resources.

Q5: What is the molecular formula and weight of Ethyl palmitoleate?

A5: The molecular formula of Ethyl palmitoleate is C18H34O2. Its molecular weight is 282.46 g/mol.

Q6: What analytical techniques are commonly used to identify and quantify Ethyl palmitoleate?

A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying Ethyl palmitoleate. [, , , ] This method separates volatile compounds based on their boiling points and identifies them based on their mass-to-charge ratio. Headspace solid-phase microextraction (HS-SPME) is often employed as a sample preparation technique prior to GC-MS analysis for efficient extraction of volatile compounds like Ethyl palmitoleate. []

Q7: Has Ethyl palmitoleate been found in any pharmaceutical formulations?

A8: While Ethyl palmitoleate itself hasn't been widely incorporated into pharmaceutical formulations, it's been identified as a component of Zhitong Huazheng capsules, a traditional Chinese medicine. [] This suggests potential pharmaceutical applications, but further research is needed to understand its specific pharmacological effects and potential therapeutic benefits.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)